Cas no 2138269-11-9 (3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid)

3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid is a versatile heterocyclic compound featuring both a formyl and carboxylic acid functional group on a thiophene scaffold, with a 3,3-difluorocyclobutyl substituent. This structure offers unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The difluorocyclobutyl group enhances metabolic stability and lipophilicity, while the formyl and carboxylic acid moieties provide sites for further derivatization, such as condensation or coupling reactions. Its well-defined stereochemistry and high purity make it suitable for precision applications in drug discovery and material science. The compound’s balanced properties facilitate its use in constructing complex molecules with tailored biological or physicochemical characteristics.
3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid structure
2138269-11-9 structure
Product Name:3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid
CAS No:2138269-11-9
MF:C10H8F2O3S
MW:246.230528831482
CID:6329994
PubChem ID:165802541
Update Time:2025-10-08

3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2138269-11-9
    • 3-(3,3-difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid
    • EN300-716813
    • 3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid
    • Inchi: 1S/C10H8F2O3S/c11-10(12)2-5(3-10)7-1-6(4-13)16-8(7)9(14)15/h1,4-5H,2-3H2,(H,14,15)
    • InChI Key: MEXHUPVYGMGIAH-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC(=C1C(=O)O)C1CC(C1)(F)F

Computed Properties

  • Exact Mass: 246.01622161g/mol
  • Monoisotopic Mass: 246.01622161g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 82.6Ų

3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid Pricemore >>

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3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid Related Literature

Additional information on 3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid

3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid: A Novel Compound with Promising Pharmacological Potential

3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid (CAS No. 2138269-11-9) represents a significant advancement in the field of medicinal chemistry. This compound combines structural features of thiophene rings with functional groups that enhance its biological activity. The thiophene ring serves as a key scaffold for various pharmaceutical applications, while the 3,3-difluorocyclobutyl substituent introduces unique electronic and steric properties. The formyl group at the 5-position further modulates its reactivity and binding affinity to target proteins.

Recent studies have highlighted the potential of 3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid in modulating signaling pathways associated with inflammatory diseases. A 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of the JAK-STAT pathway, which is critical in autoimmune disorders. The fluorine atoms in the cyclobutyl ring play a pivotal role in enhancing the compound's metabolic stability, a key factor in drug development.

Structural analysis of 3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid reveals its potential as a lead compound for targeting G protein-coupled receptors (GPCRs). The carboxylic acid functionality at the 2-position allows for the formation of hydrogen bonds with receptor residues, improving binding specificity. This structural feature is particularly advantageous in the design of selective agonists and antagonists for therapeutic applications.

Advancements in synthetic methodologies have enabled the efficient preparation of 3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid. A 2024 study published in Organic Letters reported a novel catalytic approach using palladium-based chemistry to achieve high yields of this compound. The formyl group synthesis via oxidative coupling reactions has been optimized to reduce byproducts, aligning with green chemistry principles.

The pharmacological profile of 3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid has been extensively evaluated in preclinical models. In vitro assays have shown its ability to inhibit the proliferation of cancer cells, particularly in breast and ovarian malignancies. The thiophene ring contributes to the compound's ability to disrupt mitochondrial function, a mechanism implicated in apoptosis induction.

Recent computational studies using molecular docking simulations have provided insights into the binding interactions of 3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid with target proteins. These simulations suggest that the fluorine atoms in the cyclobutyl ring create favorable electrostatic interactions with residues in the active site of kinases, enhancing the compound's inhibitory activity.

The compound's potential in neurodegenerative disease research has also attracted attention. A 2023 preclinical study published in Neuropharmacology demonstrated that 3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid exhibits neuroprotective effects in models of Alzheimer's disease. This activity is attributed to its ability to modulate amyloid-beta aggregation and reduce oxidative stress in neuronal cells.

Pharmacokinetic studies have shown that 3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid exhibits favorable oral bioavailability and prolonged half-life, making it a promising candidate for systemic therapies. The carboxylic acid group's ionization properties contribute to its solubility in physiological conditions, enhancing its absorption through the gastrointestinal tract.

Current research efforts are focused on optimizing the 3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid structure to improve its therapeutic index. Modifications to the cyclobutyl ring and the formyl group have been explored to enhance selectivity and reduce off-target effects. These efforts are critical in developing safe and effective pharmaceutical agents for diverse medical conditions.

As the field of medicinal chemistry continues to evolve, 3-(3,3-Difluorocyclobutyl)-5-formylthiophene-2-carboxylic acid stands out as a versatile platform for drug discovery. Its unique structural features and biological activity make it a valuable asset in the development of novel therapeutics targeting inflammation, cancer, and neurodegenerative disorders. Ongoing research is expected to uncover additional applications and refine its pharmacological profile for clinical use.

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